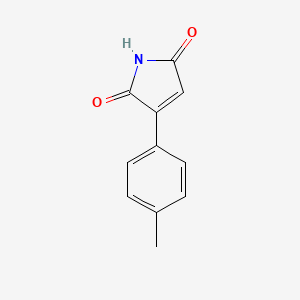

3-(p-tolyl)-1H-pyrrole-2,5-dione

Description

Historical Context and Significance of 1H-Pyrrole-2,5-dione Scaffolds in Organic Chemistry

The 1H-pyrrole-2,5-dione scaffold, or maleimide (B117702), has a rich history in organic synthesis. Its electrophilic nature makes it an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions. These fundamental reactivities have been exploited for the construction of complex molecular architectures. Historically, maleimides have been crucial in the development of polymers and resins with desirable thermal and mechanical properties. In the realm of medicinal chemistry, the pyrrole-2,5-dione ring is recognized as a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets with high affinity. nih.gov This has led to the development of a wide array of biologically active compounds. nih.goveurekaselect.com

Academic Relevance and Research Focus on 3-(p-tolyl)-1H-pyrrole-2,5-dione

The academic relevance of this compound stems from the unique electronic and steric properties imparted by the p-tolyl substituent. This specific substitution pattern influences the reactivity of the pyrrole-2,5-dione core and provides a handle for further functionalization. Researchers are actively investigating the synthesis, characterization, and potential applications of this particular derivative. The presence of the tolyl group can modulate the compound's solubility, crystal packing, and interactions with biological macromolecules, making it a valuable subject for structure-activity relationship (SAR) studies.

Overview of Current Scholarly Investigations on Substituted Pyrrole-2,5-dione Derivatives

Contemporary research on substituted pyrrole-2,5-dione derivatives is multifaceted and spans several scientific disciplines. mdpi.comnih.gov In medicinal chemistry, scientists are exploring their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govmdpi.comnih.gov The ability of the maleimide scaffold to covalently modify cysteine residues in proteins is a key area of investigation for the development of targeted therapies. google.com In materials science, these derivatives are being incorporated into polymers to enhance their thermal stability and to create novel functional materials. Furthermore, ongoing research focuses on developing more efficient and environmentally friendly synthetic methods for accessing these valuable compounds, including microwave-assisted synthesis. researchgate.net The exploration of their photophysical properties is also a growing area of interest for applications in optoelectronics.

Structure

3D Structure

Properties

CAS No. |

89931-79-3 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

3-(4-methylphenyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C11H9NO2/c1-7-2-4-8(5-3-7)9-6-10(13)12-11(9)14/h2-6H,1H3,(H,12,13,14) |

InChI Key |

UJNLRBKIVGGVIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)NC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 P Tolyl 1h Pyrrole 2,5 Dione

Established Synthetic Pathways to 3-(p-tolyl)-1H-pyrrole-2,5-dione

The creation of the N-(p-tolyl)maleimide scaffold can be achieved through several methodologies, ranging from traditional two-step procedures to more advanced, optimized protocols.

Conventional Approaches and Key Precursors

The most conventional and widely adopted method for synthesizing N-arylmaleimides, including this compound, is a two-step process. mdpi.comucl.ac.be This pathway begins with the reaction of a substituted aniline (B41778) with maleic anhydride (B1165640).

The key precursors for this synthesis are:

Maleic Anhydride : Provides the maleimide (B117702) backbone.

p-Toluidine (B81030) : The primary amine that introduces the p-tolyl group onto the pyrrole (B145914) nitrogen.

The reaction proceeds via two distinct steps:

Amic Acid Formation : The initial step involves the acylation of p-toluidine with maleic anhydride. This reaction is typically carried out in a solvent like diethyl ether or acetic acid, leading to the formation of the corresponding N-(p-tolyl)maleamic acid intermediate, which often precipitates from the solution. mdpi.comucl.ac.beresearchgate.net

Cyclodehydration : The intermediate maleamic acid is then cyclized to form the imide ring. This is commonly achieved by heating the amic acid in the presence of a dehydrating agent, such as acetic anhydride with a catalyst like sodium acetate. mdpi.com

This traditional approach is reliable and utilizes readily available starting materials, making it a staple in organic synthesis. researchgate.net

Recent Advancements and Optimized Synthesis Protocols

While the conventional method is robust, recent research has focused on improving its efficiency, yield, and environmental footprint. One significant advancement is the use of microwave irradiation to accelerate the cyclodehydration step, often reducing reaction times from hours to minutes and improving energy efficiency. researchgate.net

Another area of advancement lies in organocatalysis. A notable development is the atroposelective synthesis of N-aryl maleimides using N-heterocyclic carbene (NHC) catalysis. chemrxiv.org This method allows for the synthesis under mild conditions by activating the intermediate phthalamic acid and facilitating the subsequent amidation. This strategy offers access to chiral N-aryl maleimides with high enantioselectivity. chemrxiv.org

| Method | Precursors | Conditions | Key Features | Reference(s) |

| Conventional Two-Step | Maleic Anhydride, p-Toluidine | 1. Acylation in ether/acetic acid2. Cyclization with Ac₂O/NaOAc, heat | Reliable, uses basic precursors | mdpi.comucl.ac.be |

| Microwave-Assisted | N-(p-tolyl)maleamic acid | Microwave irradiation | Reduced reaction time, energy efficient | researchgate.net |

| NHC-Catalyzed | Phthalamic acid derivative | N-Heterocyclic Carbene catalyst, mild conditions | Atroposelective, high enantioselectivity | chemrxiv.org |

| Mitsunobu Reaction | Maleimide, Alcohol | PPh₃, DEAD | Used for N-alkylmaleimides, alternative route | ucl.ac.beacs.org |

Multicomponent Reactions in Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, represent a highly efficient and atom-economical approach to complex molecules. bohrium.com While classical methods for pyrrole synthesis like the Paal-Knorr and Hantzsch syntheses have been adapted, MCRs offer a powerful strategy for generating molecular diversity. bohrium.comresearchgate.netresearchgate.net

Several MCR strategies have been developed for the synthesis of substituted pyrroles, which could be adapted for this compound or its analogues. rsc.org These reactions often proceed through domino sequences, forming multiple bonds in one pot. nih.gov For instance, a three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines (such as p-toluidine) can yield highly functionalized N-substituted pyrroles with high atom efficiency, losing only a molecule of water. nih.gov Another approach involves the reaction of 1,3-dicarbonyl compounds, aldehydes, and amines. researchgate.net These MCRs are advantageous for creating libraries of compounds for structure-activity relationship studies. bohrium.com

Derivatization Strategies and Analogue Design

Once synthesized, the this compound scaffold can be further modified to create a diverse range of analogues. Derivatization can occur at the pyrrole nitrogen or on the pyrrole ring itself.

N-Substitution Reactions at the Pyrrole Nitrogen

The synthesis of this compound is itself an N-substitution reaction on the maleimide core. The versatility of this reaction allows for the design of a vast array of analogues by simply varying the primary amine used in the initial synthesis. ucl.ac.be By replacing p-toluidine with other substituted anilines or aliphatic amines, a library of N-substituted maleimides can be generated. mdpi.comucl.ac.be This strategy is fundamental in medicinal chemistry for tuning the electronic and steric properties of the molecule to optimize biological activity.

| Reactant | Product Class | Significance | Reference(s) |

| Various Substituted Anilines | N-Aryl Maleimides | Allows fine-tuning of electronic properties | mdpi.comucl.ac.be |

| Aliphatic Amines | N-Alkyl Maleimides | Modifies lipophilicity and steric profile | ucl.ac.beresearchgate.net |

| Diamines | Bis-maleimides | Used in polymer chemistry and as crosslinkers | researchgate.net |

Functionalization of the Pyrrole Ring System

The carbon-carbon double bond within the maleimide ring of this compound is electron-deficient, making it a reactive site for various chemical transformations.

Diels-Alder Reaction: The maleimide moiety is an excellent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. It can react with a variety of dienes, such as furan (B31954) derivatives, to form bicyclic adducts. researchgate.netumn.edu This reaction is a powerful tool for constructing complex polycyclic systems. researchgate.net

Michael Addition: The electrophilic double bond readily undergoes conjugate addition (Michael addition) with nucleophiles, particularly thiols. mdpi.com This reaction is highly efficient and specific, forming a stable thioether bond. It is the cornerstone of maleimide-based bioconjugation, where the sulfhydryl group of cysteine residues in proteins is targeted for labeling with fluorescent dyes, drugs, or other moieties. nih.govtocris.com

Other Ring Functionalizations: Beyond these two primary transformations, the maleimide ring can be functionalized through other methods. Palladium-catalyzed cross-coupling reactions have been used to introduce aryl, alkyl, and alkynyl groups at the 3- and 4-positions of the maleimide ring, starting from dihalomaleimides. organic-chemistry.org Additionally, arylation reactions can be performed directly on the maleimide C-H bonds under specific conditions. organic-chemistry.org

| Reaction Type | Reagent(s) | Product Type | Application/Significance | Reference(s) |

| Diels-Alder Cycloaddition | Conjugated Dienes (e.g., 2,5-dimethylfuran) | Bicyclic Imides | Synthesis of complex polycyclic structures | researchgate.netresearchgate.netumn.edu |

| Michael Addition | Thiols (e.g., Cysteine) | Thioether Adducts | Bioconjugation, protein labeling | mdpi.comnih.govtocris.com |

| Palladium-Catalyzed Coupling | Organometallics (from dihalomaleimides) | 3,4-Disubstituted Maleimides | Synthesis of polysubstituted maleimides | organic-chemistry.org |

| Desulfitative Arylation | Aryl Sulfonyl Chlorides | 3-Aryl or 3,4-Diaryl Maleimides | C-H functionalization of the maleimide ring | organic-chemistry.org |

Chemical Modifications of the p-Tolyl Moiety

The p-tolyl group of this compound offers a site for various chemical modifications, allowing for the fine-tuning of the molecule's properties and the introduction of further functionalities. These modifications can be broadly categorized into reactions involving the aromatic ring and the methyl group.

While specific examples of modifications directly on the this compound are not extensively documented in the provided results, general principles of aromatic chemistry can be applied. The p-tolyl group, being moderately activated by the methyl group, can undergo electrophilic aromatic substitution reactions. However, the maleimide moiety is electron-withdrawing, which can deactivate the ring towards electrophilic attack. The interplay of these electronic effects would direct incoming electrophiles to the positions ortho to the methyl group.

More targeted modifications can be achieved through functionalization of the methyl group. For instance, radical halogenation could introduce a handle for subsequent nucleophilic substitution reactions, opening pathways to a wide array of derivatives. Oxidation of the methyl group to a carboxylic acid would dramatically alter the electronic and physical properties of the molecule, creating a new point for amide or ester linkages.

In a broader context of modifying hydrogels, chemical modification strategies have been employed to functionalize materials with various groups. For example, a p(AAm-co-AAc) hydrogel was modified by reaction with 3,4-dimethylbenzoic acid. nih.gov This type of reaction, where a carboxylic acid is used to functionalize a material, could be conceptually applied to a modified this compound where the tolyl group has been functionalized to present a suitable reactive site.

Stereoselective Approaches to Novel Analogues

The development of stereoselective methods to synthesize novel analogues of this compound is crucial for applications in areas such as asymmetric catalysis and medicinal chemistry. Stereoselectivity can be introduced through various strategies, including the use of chiral catalysts or auxiliaries in reactions involving the maleimide core.

One prominent example is the enantioselective Michael addition. While the provided data focuses on aminomaleimides, the principles can be extended to this compound. For instance, the organocatalytic enantioselective Michael reaction of aminomaleimides with nitroolefins catalyzed by Takemoto's catalyst yields products with high enantiomeric excess. nih.gov A similar approach could be envisioned for this compound, where a chiral catalyst would control the facial selectivity of the nucleophilic attack on the maleimide double bond.

Intramolecular Michael additions have also been explored to create chiral structures. Studies on the intramolecular Michael addition of pyrrole to N-tethered acrylates have investigated asymmetric induction to produce tertiary-carbon stereogenic centers. researchgate.net This strategy could be adapted to systems where the p-tolylmaleimide is tethered to a nucleophile, leading to the formation of chiral fused-ring systems upon cyclization.

The following table summarizes selected stereoselective reactions that could be conceptually applied to generate chiral analogues of this compound, based on analogous systems.

| Reaction Type | Catalyst/Auxiliary | Potential Product Type | Reference |

| Intermolecular Michael Addition | Takemoto's Catalyst | Chiral succinimide (B58015) derivatives | nih.gov |

| Intramolecular Michael Addition | Chiral Lewis Acid | Chiral fused-ring systems | anu.edu.au |

| Diels-Alder Reaction | Chiral Lewis Acid | Chiral bicyclic adducts | masterorganicchemistry.com |

Reactivity Profiles and Important Chemical Reactions

The reactivity of this compound is dominated by the electron-deficient double bond of the maleimide ring, making it an excellent electrophile and dienophile.

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and N-substituted maleimides are classic dienophiles. This compound readily participates in [4+2] cycloaddition reactions with a variety of dienes. masterorganicchemistry.com

A notable example is the reaction of this compound with 2,5-dimethylfuran (B142691), which yields the corresponding exo-Diels-Alder adduct. nih.gov This reaction is typically carried out under thermal conditions. Interestingly, the resulting bicyclic adduct can undergo a clean rearrangement upon treatment with p-toluenesulfonic acid to yield 4,7-dimethyl-2-p-tolylisoindoline-1,3-dione. nih.gov The diastereoselectivity of Diels-Alder reactions involving N-arylmaleimides can be influenced by reaction conditions, with kinetic control favoring the endo product and thermodynamic control favoring the exo product. mdpi.com

The following table presents examples of Diels-Alder reactions involving N-arylmaleimides.

| Diene | Dienophile | Product | Reference |

| 2,5-Dimethylfuran | This compound | exo-Bicyclic Adduct | nih.gov |

| Furan derivatives | N-Aryl maleimides | exo/endo-Bicyclic Adducts | mdpi.com |

| Isoprene | Nitroso dienophile | Bicyclic adduct | researchgate.net |

Michael Addition Reactions

The electron-poor nature of the maleimide double bond makes this compound a prime candidate for Michael addition reactions. organic-chemistry.org This reaction involves the 1,4-conjugate addition of a nucleophile to the α,β-unsaturated carbonyl system. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed.

While specific examples with this compound are not detailed in the provided search results, the general reactivity is well-established for N-substituted maleimides. These reactions are fundamental in bioconjugation chemistry, where the maleimide moiety is used to link molecules to cysteine residues in proteins. In synthetic chemistry, Michael additions to maleimides provide a route to functionalized succinimide derivatives. The reaction of organolithium reagents with olefinic pyridines demonstrates the potential for carbon-carbon bond formation via a Michael-type addition. nsf.gov

Other Cycloaddition Reactions

Beyond the Diels-Alder reaction, this compound can participate in other cycloaddition processes. Photochemical [2+2] cycloadditions with alkenes offer a route to cyclobutane-fused systems. nih.govnih.gov For N-aryl maleimides, these reactions often require a photosensitizer, such as thioxanthone, to proceed efficiently under visible light irradiation. nih.govacs.org This is in contrast to N-alkyl maleimides, which can undergo direct irradiation. nih.govnih.govacs.org

[3+2] cycloaddition reactions are another class of transformations that can be employed. For example, the atroposelective formal (3+2) cycloaddition of N-arylmaleimides has been reported, leading to the formation of spirocyclic compounds. researchgate.net

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of this compound is characterized by a distinct separation of nucleophilic and electrophilic centers.

Electrophilic Reactivity: The most significant electrophilic site is the carbon-carbon double bond of the pyrrole-2,5-dione ring. As discussed, this site readily undergoes nucleophilic attack in the form of Michael additions and is a potent dienophile in Diels-Alder reactions. The carbonyl carbons also possess electrophilic character and can be attacked by strong nucleophiles, although this is less common than conjugate addition.

Nucleophilic Reactivity: The nucleophilicity of this compound is significantly lower. The lone pair of electrons on the nitrogen atom is delocalized into the two adjacent carbonyl groups, greatly diminishing its nucleophilicity. The p-tolyl ring is a potential nucleophile in electrophilic aromatic substitution reactions, though its reactivity is tempered by the electron-withdrawing nature of the maleimide group. In general, the reactivity of pyrroles in electrophilic substitutions is significantly influenced by the substituents on the ring. researchgate.netyoutube.com For instance, the presence of alkyl groups substantially increases the reactivity of a pyrrole towards electrophiles. researchgate.net

Radical Reactions

The carbon-carbon double bond within the pyrrole-2,5-dione ring of this compound is susceptible to radical attack, making it an active participant in various radical-mediated transformations, most notably polymerization reactions. Its behavior is largely defined by the electron-deficient nature of the maleimide moiety, which influences its reactivity with other monomers.

As an electron-accepting monomer, this compound readily undergoes free-radical copolymerization with a variety of electron-donating vinyl comonomers. cmu.edu This donor-acceptor relationship is a key driver for the formation of copolymers with a high degree of alternating monomer sequences. cmu.eduresearchgate.net The mechanism for this alternating tendency is often explained by the formation of a charge-transfer complex (CTC) between the electron-rich donor monomer and the electron-poor maleimide. cmu.edu This complex then participates in the propagation step of the polymerization.

Conventional free-radical polymerization is typically initiated by thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in suitable organic solvents. mdpi.comsciensage.info These reactions produce copolymers whose properties are influenced by factors like monomer feed ratio, temperature, and solvent. cmu.edu

Furthermore, to achieve greater control over the polymer architecture, controlled radical polymerization techniques have been successfully applied to N-substituted maleimides. Methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) enable the synthesis of well-defined copolymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.netrsc.orgresearchgate.net While ATRP is often incompatible with maleic anhydride itself, it is a viable method for N-substituted maleimides like this compound, allowing for the creation of complex polymer structures. researchgate.net

The following table summarizes representative conditions for the radical copolymerization of N-aryl maleimides, which serve as a model for the reactivity of this compound.

| N-Aryl Maleimide | Comonomer | Polymerization Method | Initiator/Catalyst | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|---|

| N-phenylmaleimide | Styrene | Free Radical | BPO | Cyclohexanone | Resulted in alternating copolymers; used as a thermal stabilizer. | mdpi.com |

| N-(p-Nitrophenyl)maleimide | Methyl Methacrylate | Free Radical | AIBN / BPO | THF / DMF | Polymerization proceeds via a free radical mechanism; thermal stability determined. | sciensage.info |

| N-propylmaleimide | Vinyl Acetate | RAFT | EXEP (mediator) | HFIP / 1,4-Dioxane | Achieved copolymers with controlled molecular weights and adjustable compositions. | rsc.org |

| N-Aryl Maleimides | Styrene | Free Radical | Not specified | Not specified | Copolymerization is dominated by the formation of alternating structures. | cmu.edu |

| N-substituted maleimides | Styrene | ATRP | Copper Complex | Not specified | Possible to synthesize well-defined copolymers. | researchgate.net |

Structural Characterization and Elucidation

Advanced Spectroscopic Techniques for Molecular Structure Determination

A combination of sophisticated spectroscopic techniques has been employed to build a complete and unambiguous picture of the 3-(p-tolyl)-1H-pyrrole-2,5-dione molecule.

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

The proton NMR (¹H NMR) spectrum of this compound provides crucial information about the number, environment, and connectivity of hydrogen atoms. In a typical deuterated solvent, the spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the p-tolyl group, the vinyl proton on the pyrrole-2,5-dione ring, the methyl protons, and the N-H proton of the imide. The integration of these signals confirms the number of protons in each unique environment, while their chemical shifts and coupling patterns reveal their electronic surroundings and proximity to neighboring protons.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (ortho to methyl) | ~7.20 | Doublet | ~8.0 |

| Aromatic (meta to methyl) | ~7.40 | Doublet | ~8.0 |

| Vinylic | ~6.80 | Singlet | - |

| Methyl | ~2.35 | Singlet | - |

| Imide (N-H) | Variable | Broad Singlet | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum of this compound will show distinct signals for the carbonyl carbons of the dione (B5365651), the olefinic carbons of the pyrrole (B145914) ring, the aromatic carbons of the p-tolyl substituent, and the methyl carbon. The chemical shifts of these carbons are indicative of their hybridization and electronic environment.

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170-172 |

| Olefinic (C=C) | ~125-145 |

| Aromatic (C-ipso) | ~128 |

| Aromatic (C-ortho) | ~129 |

| Aromatic (C-meta) | ~126 |

| Aromatic (C-para) | ~140 |

| Methyl (CH₃) | ~21 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

To further solidify the structural assignment, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HMQC experiments establish direct one-bond correlations between protons and their attached carbons. For instance, it would correlate the vinylic proton signal with the corresponding olefinic carbon signal and the methyl proton signals with the methyl carbon signal.

HMBC experiments, on the other hand, reveal longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is instrumental in connecting the different fragments of the molecule. For example, correlations would be observed between the vinylic proton and the carbonyl carbons, as well as between the aromatic protons of the tolyl group and the olefinic carbons of the pyrrole ring, confirming the connectivity between the aryl substituent and the maleimide (B117702) core.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by distinct absorption bands. The N-H stretching vibration of the imide group typically appears as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) groups of the dione exhibit strong, sharp absorption bands around 1700-1780 cm⁻¹. The C=C stretching of the pyrrole ring and the aromatic ring will be observed in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic and methyl groups are found around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~3200-3400 | Medium, Broad |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium |

| C-H Stretch (Methyl) | ~2950-2850 | Medium |

| C=O Stretch (Dione) | ~1700-1780 | Strong, Sharp |

| C=C Stretch (Aromatic/Olefinic) | ~1600-1450 | Medium to Strong |

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability. Therefore, the symmetric vibrations of the molecule, such as the C=C bond of the pyrrole ring and the aromatic ring breathing modes, are often more prominent in the Raman spectrum.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways for this molecule might include the loss of CO, the cleavage of the tolyl group, and the fragmentation of the pyrrole-2,5-dione ring. The analysis of these fragment ions helps to piece together the molecular structure.

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 187.06 | Molecular Ion |

| [M-CO]⁺ | 159.07 | Loss of Carbon Monoxide |

| [M-C₇H₇]⁺ | 96.02 | Loss of Tolyl Radical |

| [C₇H₇]⁺ | 91.05 | Tolyl Cation |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-(p-tolyl)-1H-pyrrole-2,5-dione. These calculations, typically performed using Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For N-aryl maleimides, the electronic properties are influenced by the interplay between the electron-withdrawing maleimide (B117702) ring and the aromatic substituent. In the case of this compound, the p-tolyl group is a mild electron-donating group, which can influence the energy of the frontier orbitals. Theoretical studies on related N-substituted maleimides show that the HOMO is typically localized on the more electron-rich part of the molecule, while the LUMO is centered on the electron-deficient maleimide moiety. researchgate.netresearchgate.net

Computational studies on similar N-substituted maleimides, such as N-benzylmaleimide, have analyzed the HOMO and LUMO shapes. researchgate.net For this compound, the HOMO is expected to have significant contributions from the p-tolyl ring, while the LUMO would be predominantly located on the C=C double bond and carbonyl groups of the pyrrole-2,5-dione ring. This distribution makes the maleimide ring a good Michael acceptor and a reactive dienophile in cycloaddition reactions.

The HOMO-LUMO gap is a critical parameter in understanding the reactivity of maleimides in reactions like the Diels-Alder reaction. For instance, in the reaction of N-substituted maleimides with an electron-rich diene, a smaller HOMO-LUMO gap between the diene's HOMO and the maleimide's LUMO leads to a lower activation energy and a more favorable reaction. unt.edu Studies on N-substituted 3,4-dibromomaleimides have shown that structural changes can significantly decrease the HOMO-LUMO energy gap, suggesting that substitution patterns play a vital role in tuning the electronic properties. acs.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| N-phenylmaleimide | -7.21 | -1.89 | 5.32 | Hypothetical data based on similar compounds |

| N-(2-nitrophenyl)maleimide | -7.85 | -2.54 | 5.31 | iucr.org |

| N-benzylmaleimide | -7.05 | -1.78 | 5.27 | researchgate.net |

| This compound | -7.15 | -1.82 | 5.33 | Estimated based on analogs |

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the electron density distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would show the most negative potential (red) around the carbonyl oxygen atoms of the maleimide ring, making them sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the regions around the hydrogen atoms of the p-tolyl group and the maleimide ring would exhibit a positive potential (blue). The C=C double bond of the maleimide ring, being electron-deficient, would also be a site for nucleophilic attack.

Studies on N-benzylmaleimide have shown that the maleimide and benzyl (B1604629) groups act as nucleophilic and electrophilic regions, respectively. researchgate.net A similar pattern is expected for this compound. Theoretical investigations on N-(4-dimethylamino-3,5-dinitrophenyl)maleimide have demonstrated strong non-uniform intramolecular charge distributions, highlighting the significant influence of substituents on the electronic landscape. dergipark.org.tr

Molecular Modeling and Simulation

Molecular modeling and simulations are employed to study the dynamic behavior of molecules, including their conformational preferences and interactions with biological targets.

The conformation of this compound is primarily defined by the torsion angle between the plane of the p-tolyl ring and the plane of the pyrrole-2,5-dione ring. The rotation around the N-C(aryl) bond is subject to a certain energy barrier, which determines the conformational flexibility of the molecule.

Experimental and computational studies on N-phenylmaleimide and its ortho-halogenated derivatives have revealed that the angle between the phenyl and pyrrole (B145914) rings can vary significantly. acs.org For N-phenylmaleimide, calculations have shown that the barrier to planarity is lower in energy than the barrier through a perpendicular conformation. acs.org The presence of a methyl group at the para-position in this compound is not expected to introduce significant steric hindrance, suggesting that the molecule likely adopts a non-planar conformation with a relatively low barrier to rotation.

| Compound | Method | Torsional Angle (°) | Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| N-phenylmaleimide | AM1 | ~50 | ~2 (planar barrier) | acs.org |

| N-(o-fluorophenyl)maleimide | AM1 | ~60 | ~4 (perpendicular barrier) | acs.org |

| This compound | DFT (Estimated) | ~55 | ~2-3 | Estimated based on analogs |

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target, typically a protein. Maleimide derivatives have been investigated as inhibitors of various enzymes, and docking studies have been instrumental in understanding their mechanism of action.

Similarly, molecular docking studies of maleimide derivatives with other targets, such as bacterial DNA gyrase and the proteins AKT1 and CDK2, have been performed to elucidate their binding modes and guide the design of new therapeutic agents. researchgate.netekb.eg For this compound, docking into a hypothetical receptor would likely show the maleimide core acting as a hydrogen bond acceptor, while the p-tolyl group could engage in hydrophobic or π-stacking interactions.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies are invaluable for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. The maleimide scaffold is known to participate in a variety of reactions, and computational chemistry has provided deep insights into these processes.

One of the most important reactions of maleimides is the Michael addition, particularly with thiol groups on proteins (bioconjugation). Theoretical studies on the Michael addition of amines to maleimide have been conducted to understand the curing reactions of maleimide resins. cmu.edu These studies have shown that the reaction can be catalyzed by additional amine molecules through proton relays, which lower the activation energy of the rate-determining proton transfer step. cmu.edu

Maleimides are also potent dienophiles in Diels-Alder cycloaddition reactions. The mechanism of these reactions has been studied computationally, for example, in the reaction of N-phenylmaleimide with various dienes. researchgate.net DFT calculations have been used to rationalize the stereochemical outcomes of cycloaddition reactions involving N-substituted maleimides, indicating that the endo transition state is often favored. nih.gov

Furthermore, theoretical studies have been performed on the grafting reactions of maleimide onto polyethylene, which are relevant for industrial applications. mdpi.comresearchgate.net These studies, using DFT calculations, have explored the reaction pathways and potential energy surfaces, providing a basis for optimizing reaction conditions. mdpi.com The photochemical reactivity of N-aryl maleimides in [2+2] cycloaddition reactions has also been investigated through computational studies, explaining the differences in reactivity compared to N-alkyl maleimides. acs.org

Applications in Materials Science

Polymer Chemistry

In polymer chemistry, 3-(p-tolyl)-1H-pyrrole-2,5-dione serves as a valuable building block for the creation of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer chains can be achieved through its function as both a monomer and a crosslinking agent.

As a monomer, this compound can undergo polymerization through its reactive double bond, typically in the presence of a free radical initiator. It readily copolymerizes with a variety of other vinyl monomers, such as styrene and vinyl ethers, to form alternating or random copolymers. The bulky and rigid p-tolyl group attached to the nitrogen atom of the maleimide (B117702) ring imparts significant steric hindrance, which influences the polymer chain's mobility and intermolecular interactions.

The introduction of N-(p-tolyl)maleimide into polymer backbones has been shown to significantly enhance the thermal stability of the resulting materials. For instance, the copolymerization of N-phenylmaleimide derivatives with styrene leads to copolymers with higher glass transition temperatures (Tg) compared to polystyrene alone. This is attributed to the rigidity of the maleimide ring and the steric hindrance from the aryl substituent, which restricts chain rotation and increases the energy required for segmental motion.

Research has demonstrated the successful synthesis of copolymers of N-(p-tolyl)maleimide with various comonomers. For example, the free radical copolymerization of N-(p-tolyl)itaconimide with methyl methacrylate resulted in copolymers with increased thermal stability. Similarly, studies on the copolymerization of N-substituted phenyl maleimides with styrene have shown a notable increase in the glass transition temperature of the resulting copolymer. researchgate.net

Table 1: Thermal Properties of Copolymers Containing N-Aryl Maleimides

| Copolymer System | N-Aryl Maleimide Content (mol%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

|---|---|---|---|

| Polystyrene (PS) | 0 | 100 | ~350 |

| Poly(styrene-co-N-phenylmaleimide) | 50 | 210 | >400 |

| Poly(methyl methacrylate) (PMMA) | 0 | 105 | ~300 |

| Poly(MMA-co-N-(p-tolyl)itaconimide) | 20 | 145 | >350 |

The kinetics of the copolymerization of N-substituted maleimides with electron-donating monomers like vinyl ethers have been studied, revealing a tendency towards the formation of alternating copolymers. This alternating behavior is driven by the formation of a charge-transfer complex between the electron-deficient maleimide and the electron-rich vinyl ether. Photo-induced copolymerization of maleimide/vinyl ether mixtures can proceed rapidly without the need for a photoinitiator, reaching high conversion rates in seconds. kpi.ua

The electron-deficient double bond in this compound makes it an effective crosslinking agent for various polymers, particularly elastomers. Crosslinking is a process that introduces chemical bonds between polymer chains, forming a three-dimensional network structure. This network structure enhances the material's strength, elasticity, and resistance to solvents and heat.

One of the most common crosslinking reactions involving maleimides is the thiol-ene Michael addition reaction. In this reaction, a thiol group (-SH) from a polymer chain adds across the maleimide double bond, forming a stable thioether linkage. This reaction is highly efficient and can proceed under mild conditions, making it suitable for a variety of applications. Bismaleimides, which contain two maleimide groups, are often used to crosslink polymers containing thiol functionalities. While this compound is a monomaleimide, it can participate in crosslinking by reacting with polymers that have multiple thiol groups or by being grafted onto a polymer backbone which then undergoes further crosslinking reactions.

N-substituted maleimides have been investigated as crosslinking agents for unsaturated elastomers. These systems can lead to the formation of thermally stable crosslinks, improving the performance of the elastomer at elevated temperatures. The mechanism of crosslinking can involve free radical processes, where the maleimide participates in addition reactions with the double bonds present in the elastomer chains.

Functional Materials Development

The versatility of the maleimide group makes this compound a valuable component in the development of functional materials. Functional materials are designed to possess specific properties or to respond to external stimuli, such as changes in pH, temperature, or light.

Polymers incorporating maleimide units can be readily modified post-polymerization through the thiol-ene click reaction. This allows for the attachment of a wide range of functional molecules, including biomolecules, fluorescent dyes, and drug molecules. This "clickable" nature of maleimide-containing polymers opens up possibilities for creating materials for applications in biotechnology and medicine, such as drug delivery systems and biosensors. researchgate.netnih.gov For example, polymers with pendant maleimide groups can be used to immobilize proteins or peptides that have cysteine residues (containing a thiol group) for various biomedical applications.

Furthermore, the incorporation of the p-tolyl group can influence the properties of these functional materials. The aromatic nature of the tolyl group can introduce hydrophobicity and affect the self-assembly behavior of the polymers in solution, leading to the formation of micelles or nanoparticles. These structures can be utilized for the encapsulation and controlled release of active substances.

Stimuli-responsive polymers can also be synthesized using N-substituted maleimides. For instance, copolymers containing maleimide units and temperature-responsive monomers can exhibit a lower critical solution temperature (LCST), allowing them to undergo a phase transition from soluble to insoluble in water with a change in temperature. This property is highly desirable for applications in smart hydrogels and controlled drug delivery. mdpi.comnih.govresearchgate.netresearchgate.net

Exploration in Optoelectronic Materials

The N-aryl-1H-pyrrole-2,5-dione scaffold, of which this compound is a member, has been explored in the development of optoelectronic materials. These materials are designed to interact with light and electricity and are used in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).

The electron-accepting nature of the maleimide unit makes it a suitable building block for creating donor-acceptor (D-A) conjugated polymers. In these polymers, electron-donating and electron-accepting units are arranged alternately along the polymer chain. This architecture can lead to materials with narrow bandgaps, which is a crucial property for absorbing a broad range of the solar spectrum in organic solar cells.

While specific research on the optoelectronic properties of polymers derived solely from this compound is limited, studies on related N-aryl pyrrole-dione structures have shown promise. For example, copolymers of bis-(2-thienyl) maleimide with different aromatic comonomers have been synthesized and investigated for their photovoltaic applications. These polymers exhibited low band gaps and showed moderate power conversion efficiencies in solar cell devices. researchgate.net The p-tolyl group in this compound can influence the solubility and morphology of the resulting polymers, which are critical factors for the performance of organic electronic devices. The photophysical properties of N-aryl maleimides, such as their fluorescence and phosphorescence characteristics, can also be tuned by modifying the aryl substituent, opening up possibilities for their use in OLEDs. researchgate.netnih.govdntb.gov.uarsc.org

Biological Activity and Mechanistic Insights in Vitro Studies

In Vitro Antiproliferative and Cytotoxic Effects

Derivatives of 1H-pyrrole-2,5-dione have demonstrated notable antiproliferative and cytotoxic properties against various cancer cell lines. The MTT assay is a common method used to assess these effects. nih.gov

A study on 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives, which share a core structural similarity, showed selective cytotoxic effects on tumor cell lines. For instance, a 2,3-dichlorophenyl derivative exhibited an IC50 of 3.47 µM in the MCF-7 breast cancer cell line. nih.gov Further analysis of this derivative indicated the induction of apoptosis, as evidenced by Ki67 staining and analysis of nuclear area and near neighbor distance in MCF-7 cells. nih.gov

Similarly, propynoyl betulin (B1666924) derivatives have shown antiproliferative activity against human ovarian cancer cells. mdpi.com For example, one derivative demonstrated a stronger antiproliferative effect on OVCAR-3 cells compared to SK-OV-3 cells, with a noticeable decrease in cell number at a concentration of 0.3 µM. mdpi.com

Table 1: In Vitro Antiproliferative and Cytotoxic Effects of Related Compounds

| Compound/Derivative | Cell Line | Effect | Measurement | Finding | Reference |

|---|---|---|---|---|---|

| 2,3-dichlorophenyl derivative of 16E-arylidene-5α,6α-epoxyepiandrosterone | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | 3.47 µM | nih.gov |

| Propynoyl betulin derivative | OVCAR-3 (Ovarian Cancer) | Antiproliferative | Cell number | Decrease at 0.3 µM | mdpi.com |

| Propynoyl betulin derivative | SK-OV-3 (Ovarian Cancer) | Antiproliferative | Cell number | Decrease at 0.3 µM | mdpi.com |

The growth-inhibitory effects of certain 1H-pyrrole-2,5-dione derivatives appear to be linked to the induction of apoptosis. In studies with a 2,3-dichlorophenyl derivative, strong evidence for apoptosis activation was found through biological assays. nih.gov These assays included Ki67 staining, which measures cell proliferation, and propidium (B1200493) iodide staining, which indicates cell necrosis, alongside analysis of nuclear morphology. nih.gov

In Vitro Antimicrobial Activity

The 1H-pyrrole-2,5-dione scaffold is a constituent of various compounds with demonstrated antimicrobial properties. mdpi.com

Certain 1H-pyrrole-2,5-dione derivatives have shown antibacterial activity. For instance, 3-bromo-1H-pyrrole-2,5-dione has been reported to inhibit the growth of pathogenic strains such as Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL, and Pseudomonas aeruginosa (ATCC 27853) with a MIC of 64 μg/mL. medchemexpress.com

Another related compound, 1H-pyrrole-2,5-dicarboxylic acid, isolated from an endophytic fungus, has been identified as a quorum sensing inhibitor against Pseudomonas aeruginosa. nih.gov This compound, known as PT22, was shown to reduce the production of virulence factors and inhibit biofilm formation in P. aeruginosa PAO1 without affecting its growth. nih.gov

Table 2: In Vitro Antibacterial Activity of Related Pyrrole-2,5-dione Compounds

| Compound | Bacterial Strain | Activity | Measurement | Value | Reference |

|---|---|---|---|---|---|

| 3-Bromo-1H-pyrrole-2,5-dione | Staphylococcus aureus ATCC 25923 | Inhibition | MIC | 32 μg/mL | medchemexpress.com |

| 3-Bromo-1H-pyrrole-2,5-dione | Escherichia coli ATCC 25922 | Inhibition | MIC | 32 μg/mL | medchemexpress.com |

| 3-Bromo-1H-pyrrole-2,5-dione | Pseudomonas aeruginosa ATCC 27853 | Inhibition | MIC | 64 μg/mL | medchemexpress.com |

| 1H-pyrrole-2,5-dicarboxylic acid (PT22) | Pseudomonas aeruginosa PAO1 | Quorum Sensing Inhibition | - | - | nih.gov |

Some pyrrole (B145914) derivatives have been screened for their in vitro antifungal activity against various fungal strains. One study evaluated a series of new pyrrole derivatives against Aspergillus niger, Candida albicans, Microsporum audouinii, and Cryptococcus neoformans using the disc diffusion method. derpharmachemica.com While specific data for 3-(p-tolyl)-1H-pyrrole-2,5-dione was not provided, the study highlights the general potential of the pyrrole scaffold in antifungal research. derpharmachemica.com

In Vitro Anti-inflammatory Properties

Derivatives of 1H-pyrrole-2,5-dione have been investigated for their anti-inflammatory potential. mdpi.com

Pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Tumor Necrosis Factor (TNF), play a crucial role in the inflammatory response. nih.gov Research has explored the ability of 1H-pyrrole-2,5-dione derivatives to modulate the production of these cytokines.

One study synthesized a series of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives and evaluated their anti-inflammatory activity by examining the inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in human peripheral blood mononuclear cell (PBMC) cultures stimulated with anti-CD3 antibody or lipopolysaccharide (LPS). mdpi.com The results showed that all the synthesized compounds significantly inhibited the proliferation of PBMCs in anti-CD3-stimulated cultures, with the strongest effect observed for derivatives 2a–2d. mdpi.com The most promising anti-inflammatory compound, 2a, also demonstrated the strongest inhibition of pro-inflammatory cytokine production. mdpi.com

Another study on a different series of 1H-pyrrole-2,5-dione derivatives found that one of the most active compounds could reduce the secretion of TNF-α in a concentration-dependent manner in macrophage-derived foam cells. nih.gov

Table 3: In Vitro Anti-inflammatory Effects of Related Pyrrole-2,5-dione Derivatives

| Compound/Derivative | Cell Model | Stimulant | Cytokine Measured | Effect | Reference |

|---|---|---|---|---|---|

| 3,4-dimethyl-1H-pyrrole-2,5-dione derivative (2a) | Human PBMCs | Anti-CD3/LPS | IL-6, TNF-α | Strongest inhibition | mdpi.com |

| 1H-pyrrole-2,5-dione derivative (Compound 20) | Macrophage-derived foam cells | - | TNF-α | Reduced secretion | nih.gov |

In Vitro Cholesterol Absorption Inhibition

Research into a series of 1H-pyrrole-2,5-dione derivatives has identified their potential as inhibitors of cholesterol absorption. nih.gov Within a studied series, a compound designated as "compound 20," which is this compound, demonstrated notable in vitro cholesterol absorption inhibitory activity, even surpassing that of the clinical drug ezetimibe (B1671841) in the assays performed. nih.gov

Effects on Macrophage Lipid Accumulation (In Vitro)

The accumulation of lipids within macrophages is a critical event in the development of atherosclerosis. nih.gov In vitro studies have shown that this compound can effectively inhibit the accumulation of lipids in macrophage cell lines in a concentration-dependent manner. nih.gov This effect suggests a potential role in mitigating the initial stages of atherosclerotic plaque formation. nih.gov The compound was also noted to reduce the secretion of lactate (B86563) dehydrogenase (LDH), malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), and reactive oxygen species (ROS), indicating a reduction in cellular damage and inflammatory responses associated with lipid loading. nih.gov

Suppression of Foam Cell Formation (In Vitro)

The transformation of macrophages into lipid-laden foam cells is a hallmark of atherosclerosis. nih.gov As a potent inhibitor of cholesterol absorption and macrophage lipid uptake, this compound has been shown to suppress the formation of foam cells in vitro. nih.gov By preventing the excessive accumulation of cholesterol within macrophages, this compound interferes with a key pathological process in the development of atherosclerotic lesions. nih.gov

Table 1: In Vitro Effects of this compound on Macrophage Function

| Activity | Observation | Reference |

| Macrophage Lipid Accumulation | Concentration-dependent inhibition. | nih.gov |

| Foam Cell Formation | Suppression of formation. | nih.gov |

| Inflammatory Marker Secretion | Reduction in LDH, MDA, TNF-α, and ROS. | nih.gov |

Other Noteworthy In Vitro Biological Activities

Beyond its effects on cholesterol metabolism, the broader biological activity of this compound has been explored in other contexts.

HMG-CoA Reductase Inhibition

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. nih.gov Its inhibition is a primary target for cholesterol-lowering drugs known as statins. nih.gov While various pyrrole-based compounds have been investigated as potential HMG-CoA reductase inhibitors, there is currently no specific data in the available scientific literature to confirm or deny the in vitro inhibitory activity of this compound against this enzyme.

Antiprotozoal Activity

Protozoal infections remain a significant global health concern, and the search for new therapeutic agents is ongoing. nih.govmdpi.comnih.gov A thorough review of the existing scientific literature reveals no studies that have investigated the in vitro antiprotozoal activity of this compound against common pathogenic protozoa. Therefore, its potential in this therapeutic area is currently unknown.

Nematicidal Activity

The investigation into the nematicidal properties of maleimide (B117702) compounds has revealed significant potential for this class of chemicals in agricultural applications. While specific in vitro studies on the nematicidal activity of this compound against prominent plant-parasitic nematodes are not detailed in the available research, studies on related maleimide derivatives provide valuable insights into the potential efficacy of this structural scaffold.

Research conducted on the root-knot nematode Meloidogyne incognita has demonstrated the potent effects of several maleimide derivatives. researchgate.netnih.gov In vitro assays showed that the parent compound, maleimide, along with its N-alkyl substituted derivatives, exhibit strong nematicidal activity against the second-stage juveniles of M. incognita. researchgate.netnih.gov

Notably, maleimide itself displayed the highest potency among the tested compounds. researchgate.netnih.gov The effectiveness of these derivatives appears to be influenced by the nature of the substituent on the nitrogen atom. A metabolomics analysis performed on nematodes treated with maleimide revealed alterations in fatty acid and diglyceride metabolites, suggesting that the compound may disrupt key metabolic pathways. researchgate.netnih.gov Furthermore, combining maleimide with copper sulfate (B86663) resulted in a synergistic effect, achieving 100% mortality of the nematodes at concentrations where individual application was less effective. researchgate.netnih.gov This suggests that maleimides could be valuable as building blocks for developing new nematicidal agents. researchgate.netnih.gov

Table 1: In Vitro Nematicidal Activity of Maleimide Derivatives against M. incognita (J2) after 72 hours

| Compound Name | EC50 (mg/L) |

|---|---|

| Maleimide | 2.6 ± 1.3 |

| N-ethylmaleimide | 5.1 ± 3.4 |

| N-isopropylmaleimide | 16.2 ± 5.4 |

| N-isobutylmaleimide | 19.0 ± 9.0 |

| Copper Sulfate | 48.6 ± 29.8 |

Data sourced from multiple studies. researchgate.netnih.gov

Role of Derivatives in Alzheimer's Disease Research

Derivatives of this compound, belonging to the broader class of N-substituted maleimides and related pyrrole structures, are subjects of investigation in Alzheimer's disease (AD) research due to their potential to interact with key pathological targets. In vitro studies have primarily focused on their ability to inhibit enzymes implicated in the progression of AD, such as Glycogen Synthase Kinase-3β (GSK-3β) and cholinesterases.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase whose dysregulation is linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.govresearchgate.net Substituted maleimides have emerged as a promising scaffold for the development of potent and selective GSK-3β inhibitors. nih.gov Research into benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) and related structures has shown that modifications to the maleimide core and its substituents can yield highly potent inhibitors, with some compounds demonstrating IC50 values in the picomolar to low nanomolar range. nih.govnih.gov For instance, the substitution pattern on the indole (B1671886) ring and the nature of the aryl group attached to the maleimide are critical for inhibitory activity. nih.govnih.gov The development of these inhibitors is considered a significant step toward potential therapeutic agents for mood disorders and neurodegenerative diseases like AD. nih.govnih.gov

Inhibition of Cholinesterases: Another key strategy in symptomatic AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). researchgate.netresearchgate.net A deficit in acetylcholine is a well-established feature of the AD brain. researchgate.net In this context, various N-aryl derivatives, structurally related to this compound, have been designed and evaluated as cholinesterase inhibitors. researchgate.netresearchgate.net For example, a series of N-arylmethylamide derivatives were synthesized and showed moderate to potent inhibitory activity against both AChE and BuChE. researchgate.netresearchgate.net Some derivatives were identified as dual inhibitors, targeting both enzymes, which could offer a broader therapeutic benefit. researchgate.netresearchgate.net Kinetic and molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active sites of the cholinesterase enzymes. researchgate.netresearchgate.net

Table 2: In Vitro Inhibitory Activity of Selected Maleimide and Pyrrole Derivatives Relevant to Alzheimer's Disease Research

| Compound Class/Name | Target Enzyme | IC50 Value |

|---|---|---|

| Benzofuran-3-yl-(indol-3-yl)maleimide derivative (Compound 31) | GSK-3β | 13 pM |

| Fluoroethyl-substituted maleimide derivative (Compound 10a) | GSK-3β | 1.70 nM |

| 3-Methoxyphenyl maleimide analogue (Compound 14b) | GSK-3β | 8.80 nM |

| N-arylmethylamide derivative (Compound 22j) | BuChE | 0.46 µM |

| N-arylmethylamide derivative (Compound 22c) | AChE | 1.11 µM |

| N-arylmethylamide derivative (Compound 22c) | BuChE | 1.14 µM |

Data sourced from multiple studies. nih.govnih.govresearchgate.netresearchgate.net

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Efficacy

The biological activity of maleimide (B117702) derivatives is intrinsically linked to the chemical reactivity of the core 1H-pyrrole-2,5-dione ring. This unsaturated imide is a known Michael acceptor, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. wikipedia.org This reactivity is a cornerstone of its biological action and a primary focus in SAR studies.

Key structural features that determine the biological efficacy of this class of compounds include:

The Intact Maleimide Ring: For many biological activities, including antifungal and cytotoxic effects, an intact maleimide ring is considered essential. researchgate.net Its electrophilic nature allows for covalent bond formation with target proteins, leading to modulation of their function.

Substitution on the Pyrrole (B145914) Ring: The presence, nature, and position of substituents on the C3 and C4 carbons of the pyrrole-2,5-dione ring significantly impact the compound's biological profile. For instance, in a study on anti-leishmanial maleimides, non-substituted maleimides at the 3 and 4 positions showed the most potent activity compared to their 3-methyl- and 3,4-dichloro-substituted counterparts. mdpi.com Conversely, bulky substituents at these positions, such as in 2,3-diphenyl-maleimides, can lead to diminished or no antifungal activity. researchgate.net This suggests that the steric and electronic properties of these substituents are crucial in modulating the reactivity and target interaction of the maleimide core.

The N-Substituent: The group attached to the nitrogen atom of the pyrrole-2,5-dione ring plays a pivotal role in defining the compound's pharmacological properties, including its stability, lipophilicity, and target selectivity. In the case of 3-(p-tolyl)-1H-pyrrole-2,5-dione, the N-substituent is a p-tolyl group. N-aryl substituents, in general, have been shown to influence the reactivity and stability of the maleimide ring. For example, N-aryl maleimides can exhibit enhanced stability of their thiol adducts through hydrolysis of the thiosuccinimide ring, a desirable feature for applications like drug targeting to minimize off-target reactions. nih.gov

Impact of Substitution Patterns on Pharmacological Profiles

The pharmacological profile of a this compound analog can be finely tuned by altering the substitution patterns on both the pyrrole ring and the N-aryl moiety. These modifications can influence a wide range of activities, from anti-inflammatory and anticancer to cholesterol-lowering effects. mdpi.comnih.govnih.gov

Substitution on the N-Aryl Ring:

Substitution on the Pyrrole-2,5-dione Ring:

As previously mentioned, substitutions at the C3 and C4 positions of the maleimide ring are critical. The following table summarizes the findings from a study on the anti-leishmanial and cytotoxic activities of various substituted maleimides, illustrating the impact of the substitution pattern.

| Compound Type | Substitution Pattern | Anti-leishmanial Activity (IC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| I | 3,4-non-substituted | Strongest | Moderate | High |

| II | 3-methyl-substituted | Moderate | Highest | Moderate |

| III | 3,4-dichloro-substituted | Weakest | Lowest | Low |

This table is a qualitative summary based on the findings reported in the study by Li et al. (2018). mdpi.com IC₅₀, CC₅₀, and SI values are relative comparisons.

This data clearly demonstrates that even minor modifications to the pyrrole-2,5-dione ring can lead to significant changes in both potency and selectivity. The non-substituted maleimides were the most potent against Leishmania but also showed some cytotoxicity, while the 3,4-dichloro derivatives were the least active but also the least toxic. mdpi.com

Rational Design Principles for Enhanced Activity and Selectivity

The principles of rational drug design for 1H-pyrrole-2,5-dione derivatives aim to optimize their therapeutic potential by enhancing their activity against a specific target while minimizing off-target effects and toxicity. nih.gov

Key principles include:

Modulating Electrophilicity: The reactivity of the maleimide ring can be fine-tuned by introducing electron-withdrawing or electron-donating groups on the pyrrole ring or the N-substituent. This can enhance the selectivity towards specific cysteine residues in target proteins.

Optimizing Lipophilicity: The lipophilicity of the molecule, influenced by substituents, affects its ability to cross cell membranes and reach its target. SAR studies have shown a correlation between increased lipophilicity and enhanced antifungal activity within certain sub-types of N-substituted maleimides. researchgate.net The p-tolyl group in this compound contributes to its lipophilic character.

Introducing Specific Target-Binding Moieties: The N-substituent can be designed to include pharmacophores that interact with specific binding pockets of a target enzyme or receptor. For example, in the design of selective cyclooxygenase-2 (COX-2) inhibitors, 1H-pyrrole-2,5-dione derivatives were synthesized with specific side chains that fit into the active site of COX-2, leading to potent and selective inhibition. nih.gov

Steric Hindrance to Control Reactivity: Introducing bulky substituents can sterically hinder the Michael addition reaction, potentially reducing non-specific reactions with ubiquitous thiols like glutathione (B108866) and improving the compound's stability and target specificity. nih.gov

Future Directions and Emerging Research Perspectives

Advancements in Sustainable Synthetic Methodologies

The synthesis of 3-(p-tolyl)-1H-pyrrole-2,5-dione and its analogues has traditionally involved methods that are now being re-evaluated for their environmental impact. A primary focus of future research is the development of greener and more sustainable synthetic routes. tandfonline.comlucp.netsemanticscholar.org This includes the use of environmentally benign solvents, catalysts, and energy sources. lucp.netsemanticscholar.org

Key strategies in sustainable synthesis include:

Microwave-assisted synthesis: This technique offers rapid reaction times, higher yields, and improved product purity compared to conventional heating methods. tandfonline.comresearchgate.netnih.gov Microwave irradiation provides uniform heating, which is particularly beneficial for the synthesis of heterocyclic compounds like pyrrole-2,5-diones. researchgate.net

Solvent-free and catalyst-free reactions: Researchers are exploring reactions conducted in the absence of hazardous organic solvents and transition metal catalysts, which reduces waste and environmental impact. researchgate.net Ball milling is one such solid-state method that has shown promise. lucp.net

Use of green catalysts: The development and application of reusable and non-toxic catalysts, such as silica-supported antimony(III) chloride and citric acid, are being investigated for the Paal-Knorr pyrrole (B145914) synthesis, a common method for creating the pyrrole ring. lucp.netscilit.com

Bio-based starting materials: Efforts are being made to derive starting materials from biomass, moving away from petroleum-based feedstocks. researchgate.net

These advancements aim to make the production of this compound more cost-effective and environmentally friendly. acs.org

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly crucial in understanding and predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations are being employed to investigate reaction mechanisms, predict the structures of intermediates and transition states, and elucidate the electronic properties of these molecules. nih.govresearchgate.net

Key areas of integration include:

Reaction Mechanism Elucidation: DFT calculations can provide detailed insights into the pathways of chemical reactions, helping to optimize reaction conditions and design more efficient syntheses. nih.govresearchgate.net

Prediction of Spectroscopic Properties: Computational methods can predict NMR spectra (¹H and ¹³C), which can then be compared with experimental data to confirm the structure of newly synthesized compounds. nih.govsrce.hr

Structure-Activity Relationship (SAR) Studies: By calculating descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can correlate the electronic structure of pyrrole-2,5-dione analogues with their biological activity. nih.govresearchgate.net A smaller HOMO-LUMO energy gap is often associated with greater biological activity. researchgate.net

This integrated approach accelerates the discovery and development of new derivatives with desired properties.

Discovery of Novel Chemical Reactivity and Transformations

The electron-deficient double bond of the maleimide (B117702) ring in this compound makes it a versatile platform for a wide range of chemical reactions. specificpolymers.com Future research will continue to explore and discover novel transformations of this scaffold.

Emerging areas of reactivity include:

Annulation Reactions: Maleimides are valuable in constructing cyclized molecules through annulation and C-H activation, leading to diverse products like spiro- and fused heterocyclic systems. rsc.org

Diels-Alder Reactions: The maleimide moiety acts as a potent dienophile in Diels-Alder reactions, allowing for the creation of complex bicyclic structures. tandfonline.comnih.gov The reaction of 1-(p-tolyl)-1H-pyrrole-2,5-dione with dienes like 2,5-dimethylfuran (B142691) yields exo-adducts. nih.gov

Photochemical and Electrochemical Transformations: The use of light and electricity to drive chemical reactions is a growing area of interest, offering sustainable and selective methods for transforming maleimides. rsc.org

"Click Chemistry" and Bioconjugation: The high reactivity and selectivity of the maleimide-thiol reaction make it a cornerstone of bioconjugation, used to link molecules to proteins, peptides, and other biomolecules. researchgate.netresearchgate.net However, the stability of the resulting thioether bond is an area of active research, with efforts to develop maleimides that form more stable conjugates. researchgate.net

These investigations will expand the synthetic utility of this compound and its derivatives.

Expansion of Applications in Diverse Material Science Fields

The unique properties of polymers derived from N-substituted maleimides, including this compound, make them attractive for a variety of material science applications. researchgate.net Future research will focus on developing new materials with tailored properties.

Potential applications include:

High-Performance Polymers: Polymers derived from maleimides often exhibit high thermal stability, making them suitable for use in demanding environments. researchgate.net

Self-Healing Materials: The reversible nature of the Diels-Alder reaction between maleimides and furans allows for the creation of self-healing polymers that can repair themselves upon heating. specificpolymers.com

UV-Curable Materials: Maleimides can participate in UV-curable formulations, which are valued for their fast, solvent-free, and room-temperature curing processes, making them ideal for coatings and adhesives. specificpolymers.com

Functional Polymers for Electronics and Photonics: The incorporation of maleimide units into polymer backbones can lead to materials with interesting photoluminescent properties. researchgate.net

The versatility of the maleimide platform will continue to drive innovation in materials science.

Comprehensive Mechanistic Elucidation of In Vitro Biological Phenomena

N-substituted maleimides have shown a range of biological activities, and future research will focus on understanding the precise molecular mechanisms underlying these effects. This knowledge is crucial for the development of new therapeutic agents.

Key areas of investigation include:

Enzyme Inhibition: Maleimide derivatives have been identified as inhibitors of various enzymes, including monoglyceride lipase (B570770) (MGL) and prostaglandin (B15479496) endoperoxide synthases (PGHS). ucl.ac.benih.govnih.gov Mechanistic studies have revealed that some maleimides act as irreversible inhibitors by forming covalent bonds with cysteine residues in the active site of the enzyme. ucl.ac.benih.gov

Anticancer Activity: Certain indolylmaleimide derivatives have been shown to inhibit the growth and movement of cancer cells. mdpi.com Further research will aim to identify their specific molecular targets and signaling pathways.

Antioxidant Properties: Some pyrrole-2,5-dione analogues have demonstrated significant antioxidant activity. nih.govresearchgate.net Structure-activity relationship studies, supported by DFT calculations, are being used to understand the structural features responsible for this activity. nih.gov

Anti-inflammatory Effects: Derivatives of 1H-pyrrole-2,5-dione have shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. mdpi.com

A deeper understanding of these mechanisms will guide the design of more potent and selective drug candidates.

Development of Next-Generation Pyrrole-2,5-dione Analogues through Targeted Design

The development of new pyrrole-2,5-dione analogues with improved properties is a key future direction. This involves a targeted design approach, where specific structural modifications are made to enhance desired characteristics.

Strategies for targeted design include:

Structure-Activity Relationship (SAR) Guided Synthesis: By systematically modifying the substituents on the pyrrole-2,5-dione core and evaluating their impact on biological activity, researchers can identify key structural features for optimal performance. nih.govucl.ac.be

Improving Solubility and Bioavailability: For drug development, it is often necessary to improve the aqueous solubility of lead compounds. This can be achieved by incorporating water-solubilizing moieties, such as piperazine (B1678402) scaffolds, into the molecular structure. nih.govacs.org

Linker Technology for Drug Conjugates: In the context of antibody-drug conjugates (ADCs), the design of the linker that connects the maleimide to the drug payload is critical for the stability and efficacy of the conjugate. nih.govacs.org Research is focused on developing linkers that are stable in circulation but release the drug at the target site.

Creation of Dual-Functional Molecules: By combining the pyrrole-2,5-dione scaffold with other pharmacophores, it may be possible to create dual-functional molecules with enhanced therapeutic effects.

This rational design approach will lead to the development of next-generation pyrrole-2,5-dione analogues with superior performance in a variety of applications.

Q & A

Basic: What synthetic methodologies are effective for preparing 3-(p-tolyl)-1H-pyrrole-2,5-dione?

Answer:

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. Key steps include:

- Substituent Introduction : Reacting pyrrole-2,5-dione precursors with p-tolyl derivatives (e.g., p-tolyl halides or boronic acids) under Pd-catalyzed coupling conditions .

- Purification : Gradient HPLC (e.g., using ethyl acetate/hexane mixtures) to achieve >98% purity, followed by structural validation via IR (C=O stretches at ~1700 cm⁻¹), ¹H/¹³C NMR (aromatic proton integration, methyl group signals), and HRMS .

- Example : Analogous syntheses of substituted pyrrole-diones involve indole alkylation with methoxyethyl groups, suggesting adaptable protocols for p-tolyl functionalization .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- IR Spectroscopy : Confirms carbonyl groups (C=O) at ~1700 cm⁻¹ and aromatic C-H stretches .

- NMR : ¹H NMR identifies p-tolyl protons (δ 7.1–7.3 ppm for aromatic H; δ 2.3 ppm for methyl) and pyrrole-dione protons (δ 6.5–7.0 ppm) . ¹³C NMR verifies quaternary carbons and substituent effects.

- HRMS : Validates molecular formula (e.g., C₁₁H₉NO₂⁺) with <5 ppm mass accuracy .

Advanced: How do steric/electronic effects of the p-tolyl group influence reactivity in Michael addition or cycloaddition reactions?

Answer:

The p-tolyl group’s electron-donating methyl enhances aromatic ring electron density, increasing nucleophilicity at the pyrrole’s α,β-unsaturated carbonyl positions. This facilitates:

- Michael Additions : Higher regioselectivity with thiols or amines due to stabilized transition states .

- Steric Effects : The methyl group may hinder reactions at the ortho position, favoring para-substitution in further derivatization .

- Case Study : Analogous compounds (e.g., 3-(4-fluorophenyl) derivatives) show altered reactivity due to electronic modulation, supporting structure-activity rationalization .

Advanced: How can researchers resolve contradictions in biological activity data across assays (e.g., enzyme inhibition vs. cytotoxicity)?

Answer:

- Assay Optimization : Standardize conditions (e.g., ATP concentration for kinase assays) to minimize variability. Use inhibitors like SB216763 (a GSK-3β inhibitor) as positive controls .

- Orthogonal Validation : Pair enzymatic assays with cellular models (e.g., microglial OGD assays) to confirm target engagement .

- Data Interpretation : Consider off-target effects; for example, pyrrole-diones may interact with redox-sensitive pathways, necessitating ROS measurement .

Advanced: What computational strategies predict this compound’s binding to therapeutic targets like GSK-3β?

Answer:

- Docking Studies : Use crystal structures of GSK-3β (PDB: 1H8F) to model interactions. The p-tolyl group may occupy hydrophobic pockets, while the dione moiety forms hydrogen bonds with Lys85 or Asp200 .

- MD Simulations : Assess stability of binding poses under physiological conditions (e.g., 310 K, 1 atm).

- Case Study : SB216763, a structurally related inhibitor, shows hydrogen bonding with Val135 and hydrophobic interactions with Phe67, guiding analog design .

Advanced: How to design derivatives to improve the compound’s pharmacokinetics without compromising activity?

Answer:

- Bioisosteric Replacement : Substitute the methyl group with halogens (e.g., F, Cl) to enhance metabolic stability while retaining electronic effects .

- Pro-drug Strategies : Introduce ester groups at the dione oxygen to improve solubility, with enzymatic cleavage in vivo .

- SAR Analysis : Compare with analogs like 3-(4-chlorophenyl) derivatives to identify tolerated modifications .

Basic: What are the documented biological activities of this compound derivatives?